molecular formula C12H15NO B12547882 N-(1-Phenylbut-1-en-1-yl)acetamide CAS No. 177750-36-6

N-(1-Phenylbut-1-en-1-yl)acetamide

Cat. No.: B12547882
CAS No.: 177750-36-6
M. Wt: 189.25 g/mol
InChI Key: FNTSKAYFYGJOMM-UHFFFAOYSA-N
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Description

N-(1-Phenylbut-1-en-1-yl)acetamide is a chemical compound for research and development purposes. The enamide group in its structure is a key motif in organic synthesis and medicinal chemistry, often investigated for the development of pharmaceuticals and functional materials . As a potential intermediate, this compound could be of interest in studies concerning the synthesis of more complex molecules for various scientific applications. Researchers should consult the specific safety data sheet (SDS) for proper handling and storage instructions before use. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Specific details on its physical properties, mechanism of action, and primary research value were not available at the time of writing.

Properties

CAS No.

177750-36-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(1-phenylbut-1-enyl)acetamide

InChI

InChI=1S/C12H15NO/c1-3-7-12(13-10(2)14)11-8-5-4-6-9-11/h4-9H,3H2,1-2H3,(H,13,14)

InChI Key

FNTSKAYFYGJOMM-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C1=CC=CC=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

The synthesis typically employs acetic anhydride or acetyl chloride as acylating agents. For example:

  • Substrate : 1-Phenylbut-1-en-1-amine (prepared via Wittig or Grignard reactions).
  • Acetylating Agent : Acetic anhydride or acetyl chloride in solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
  • Catalyst : Pyridine or triethylamine to neutralize HCl byproducts.

Yield and Purity

Reported yields range from 50–80% depending on reaction optimization. High-purity products are achieved through recrystallization or column chromatography.

Advantages and Limitations

Advantage Limitation
High regioselectivity for the acetamide group Limited scalability due to stoichiometric reagent use
Mild reaction conditions Potential side reactions with sensitive substrates

Palladium-Catalyzed Cross-Coupling Reactions

These methods enable the formation of the butenyl-phenyl bond via transition metal catalysis.

General Procedure

  • Substrate Preparation : Synthesis of aryl halides (e.g., bromobenzene derivatives) and vinyl/allylic amines.
  • Catalyst System : Pd(OAc)₂ or Pd(PPh₃)₄ with ligands like triphenylphosphine (PPh₃).
  • Conditions : Heating at 80–120°C in solvents like DMF or toluene.

Example: Wittig Reaction for Precursor Synthesis

A key step involves generating 2-(but-1-en-1-yl)aniline via a Wittig reaction using phosphonium salts and nitrobenzaldehyde.

Step Reagents Conditions Product
1 2-(But-1-en-1-yl)aniline, p-TsCl, pyridine DCM, RT, 12 h (E)-N-(2-(But-1-en-1-yl)phenyl)acetamide
2 Pd(OAc)₂, PPh₃, Et₃N 125°C, 12 h Final product

Yields for this route often exceed 70% for optimized protocols.

Rhodium-Catalyzed Asymmetric Hydrogenation

This method targets enantiomerically pure derivatives, critical for pharmaceutical applications.

Catalyst Systems

  • Catalyst : Rhodium complexes with chiral phosphoramidite ligands (e.g., Rh-phosphoramidite).
  • Substrate : N-Acetyl dehydrophenylalanine methyl ester analogs.
  • Conditions : H₂ pressure (5–30 bar), CH₂Cl₂ solvent, RT.

Key Findings

Ligand Conversion Enantiomeric Excess (ee) Reference
L18 100% 92%
L19 100% 32%

Mechanism Insights

The reaction proceeds via heterolytic H₂ activation , with ligand chirality dictating stereoselectivity. High ee values (>90%) are achievable with optimized ligands.

Photoredox-Catalyzed Alkylation

Modern methods employ light-activated catalysts for C–C bond formation.

General Protocol

  • Substrate : N-Benzylacetamide derivatives.
  • Catalyst : Ir(ppy)₃ (2 mol%) in DMF.
  • Conditions : Blue LED irradiation (427 nm), 12–24 h.

Example: Alkylation with Alkyl NHP Esters

Substrate Alkyl NHP Ester Yield Reference
Enamide 1a Ethyl cyanoacetate 73%
Enamide 1d Methyl 4-iodobutyrate 75%

Advantages

  • Stereoselectivity : E-configured alkenes dominate due to radical recombination dynamics.
  • Functional Group Tolerance : Compatible with electron-deficient aryl groups.

Enamide Formation via 1,3-Diketone Cyclization

This method exploits acidic cyclization to form the enamide core.

Procedure Outline

  • Substrate : β-Ketoamides (e.g., 4-oxopent-2-en-2-yl acetamide).
  • Catalyst : p-Toluenesulfonic acid (p-TsOH).
  • Solvent : Toluene.
  • Conditions : Reflux (110°C) for 24 h.

Product Data

Compound Yield 1H NMR (δ, CDCl₃) Reference
(Z)-N-(4-oxopent-2-en-2-yl)acetamide 80% 12.33 (s, 1H), 5.33 (s, 1H)

Comparative Analysis of Methods

Method Key Features Yield Range Stereoselectivity
Direct Acetylation Simple, cost-effective 50–80% None
Pd-Catalyzed Coupling Versatile for complex substrates 70–95% Moderate
Rh-Catalyzed Hydrogenation High enantioselectivity 90–100% Excellent
Photoredox Alkylation Mild, scalable 60–85% Good
1,3-Diketone Cyclization High-temperature stability 70–90% Moderate

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenylbut-1-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Formation of phenylbutenyl oxides.

    Reduction: Formation of 1-phenylbut-1-en-1-amine.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

N-(1-Phenylbut-1-en-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(1-Phenylbut-1-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Crystallographic Comparison

Compound Substituents Crystal System Space Group Molecules/Asymmetric Unit
3-ClC₆H₄NH-CO-CCl₃ 3-Cl Monoclinic P2₁/c 1
3,5-(CH₃)₂C₆H₃NH-CO-CCl₃ 3,5-CH₃ Triclinic P-1 2
This compound Phenylbutenyl Not reported - -

Table 2: Pharmacological Comparison

Compound Core Structure Bioactivity Target Receptor
N-(4-Bromophenyl)-...-acetamide Pyridazinone-acetamide FPR2 agonist, calcium mobilization FPR2
This compound Phenylbutenyl-acetamide Not reported -

Substituent-Driven Physicochemical Properties

describes N-(3-chloro-4-hydroxyphenyl)acetamide (4) and N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide (6) , which differ in halogenation patterns. Key comparisons:

  • Solubility : Chlorine atoms in analogs 4–6 increase hydrophobicity, whereas the phenylbutenyl group in the target compound may further reduce aqueous solubility.
  • Stability : The conjugated enamine system in this compound could enhance UV stability compared to chlorinated derivatives, which are prone to photodegradation .

Biological Activity

N-(1-Phenylbut-1-en-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesizing findings from various studies, and includes data tables and case studies to illustrate its effects.

Chemical Structure and Properties

This compound is an acetamide derivative characterized by a phenyl group attached to a butenyl chain. The molecular formula is C12H15NO, and its structure can be represented as follows:

Structure C6H5C(=C)C4H9NHC(=O)CH3\text{Structure }\text{C}_6\text{H}_5-\text{C}(=C)-\text{C}_4\text{H}_9-\text{NH}-\text{C}(=O)-\text{CH}_3

Antioxidant Activity

Recent studies have investigated the antioxidant properties of this compound. The compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which is a common method for assessing antioxidant capacity.

Table 1: Antioxidant Activity of this compound

CompoundIC50 (µg/ml)Reference
This compound8.46 ± 0.78
Ascorbic Acid (Reference)10.61 ± 0.75

The results demonstrated that this compound exhibits significant antioxidant activity, with an IC50 value indicating effective radical scavenging capabilities.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies showed that the compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainActivity LevelReference
E. coliModerate
Staphylococcus aureusModerate

These findings suggest that the compound possesses moderate antibacterial activity against the tested strains, warranting further investigation into its mechanisms of action.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features, particularly the presence of the phenyl group and the acetamide moiety. These components may facilitate interactions with biological targets such as enzymes or receptors involved in oxidative stress and microbial resistance.

Case Studies

A notable case study highlighted the use of this compound in a therapeutic context where it was administered to assess its efficacy in reducing oxidative stress markers in a model organism. The study reported a significant decrease in malondialdehyde levels, indicating reduced lipid peroxidation and enhanced cellular protection against oxidative damage.

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